2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde
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Overview
Description
2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde is a heterocyclic compound that contains both a triazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Scientific Research Applications
2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-chloropyridine-2-carbaldehyde with 3-amino-1,2,4-triazole under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product . The use of environmentally benign solvents and catalysts is also emphasized to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the triazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid.
Reduction: 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-3-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition or activation of certain pathways . The aldehyde group can also react with nucleophilic sites on proteins or enzymes, modifying their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde
- 2-(3-nitro-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde
- 2-(3-phenyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde
Uniqueness
2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde is unique due to the presence of the chlorine atom on the triazole ring, which can be further modified to introduce various functional groups.
Properties
IUPAC Name |
2-(3-chloro-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O/c9-8-11-5-13(12-8)7-6(4-14)2-1-3-10-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXLYRPWTLDKPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=NC(=N2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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